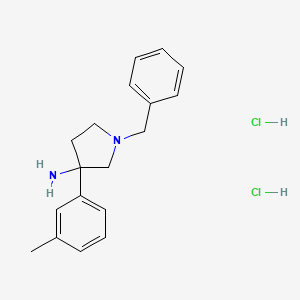
N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide is a chemical compound with the molecular formula C15H21FN2O3S and a molecular weight of 328.4 g/mol.
Méthodes De Préparation
The synthesis of N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide involves multiple steps. One common method includes the reaction of azetidines with sulfonyl azides, phenylacetylenes, and benzenethiol Schiff bases in the presence of copper(I) iodide (CuI) and triethylamine (Et3N) at 0°C . This reaction is optimized using different bases and solvents, with the best results obtained using Et3N .
Analyse Des Réactions Chimiques
N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mécanisme D'action
The mechanism of action of N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to engage in various chemical reactions, making it a versatile compound in synthetic chemistry . The compound’s effects are mediated through its interactions with enzymes and receptors, influencing biological pathways .
Comparaison Avec Des Composés Similaires
N,N-diethyl-4-(3-(fluoromethyl)azetidine-1-carbonyl)benzenesulfonamide can be compared with other similar compounds, such as aziridines and other azetidines . These compounds share structural similarities but differ in their reactivity and applications. For example:
Aziridines: These are three-membered nitrogen-containing rings that are more reactive due to higher ring strain compared to azetidines.
Other Azetidines: These four-membered rings are used in various synthetic applications, including as intermediates in the synthesis of pharmaceuticals and polymers.
The uniqueness of this compound lies in its specific functional groups and the presence of the fluoromethyl group, which imparts distinct chemical properties and reactivity .
Propriétés
IUPAC Name |
N,N-diethyl-4-[3-(fluoromethyl)azetidine-1-carbonyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3S/c1-3-18(4-2)22(20,21)14-7-5-13(6-8-14)15(19)17-10-12(9-16)11-17/h5-8,12H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQVQNZGNJDWBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(4-methylphenyl)-3,4-dioxo-2H,3H,4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B2830901.png)

![N-butyl-2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2830903.png)
![Ethyl 4-[(4,5-dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoate](/img/structure/B2830911.png)

![Decahydropyrrolo[3,4-B]azepin-2-one](/img/structure/B2830913.png)

![5-Fluoro-4-[4-(3-methoxyphenyl)piperazin-1-yl]-6-(propan-2-yl)pyrimidine](/img/structure/B2830916.png)


![3-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide](/img/structure/B2830919.png)


![(10Z)-10-[(4-chlorophenyl)methylidene]-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaene-9,19-dione](/img/structure/B2830924.png)
